REACTION_CXSMILES
|
Cl.[CH2:2]([N:9]1[CH:13]=[CH:12][N:11]=[N:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>O.C(OCC)(=O)C>[CH2:2]([N:9]1[CH:13]=[CH:12][N:11]=[N:10]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|
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Name
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1-benzyl-(1H)-1,2,3-triazole hydrogen chloride
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Quantity
|
80 g
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Type
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reactant
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Smiles
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Cl.C(C1=CC=CC=C1)N1N=NC=C1
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Name
|
|
Quantity
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320 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
320 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
91 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
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solid
|
Quantity
|
0.39 mol
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Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred at room temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
separated
|
Type
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EXTRACTION
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Details
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The aqueous phase was re-extracted with ethyl acetate (160 ml)
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Type
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WASH
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Details
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the combined organic product solutions were washed with water (160 ml)
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Type
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CONCENTRATION
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Details
|
The product solution was concentrated to a volume of 195 ml
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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CONCENTRATION
|
Details
|
To the stirred ethyl acetate concentrate
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Type
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ADDITION
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Details
|
was added hexane (585 ml) over 15 minutes
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Duration
|
15 min
|
Type
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WAIT
|
Details
|
was granulated at 0° C. for 1 hour
|
Duration
|
1 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |